Benzonitrile, 2,6-dimethyl-, N-oxide

Nitrile oxide stability dimerization kinetics furoxan formation

Benzonitrile, 2,6-dimethyl-, N-oxide (CAS 19111-74-1), also named 2,6-dimethylbenzonitrile oxide, is an aromatic nitrile N-oxide characterized by the reactive –C≡N⁺–O⁻ 1,3-dipole flanked by two ortho-methyl substituents. The compound has the molecular formula C₉H₉NO and a molecular weight of 147.17 g·mol⁻¹.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 19111-74-1
Cat. No. B099844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzonitrile, 2,6-dimethyl-, N-oxide
CAS19111-74-1
SynonymsBenzonitrile,2,6-dimethyl-N-oxide
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C#[N+][O-]
InChIInChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)6-10-11/h3-5H,1-2H3
InChIKeyNRKVPDRPJVCLAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzonitrile, 2,6-dimethyl-, N-oxide (CAS 19111-74-1): Steric-Stabilized Aromatic Nitrile N-Oxide for Controlled 1,3-Dipolar Cycloaddition


Benzonitrile, 2,6-dimethyl-, N-oxide (CAS 19111-74-1), also named 2,6-dimethylbenzonitrile oxide, is an aromatic nitrile N-oxide characterized by the reactive –C≡N⁺–O⁻ 1,3-dipole flanked by two ortho-methyl substituents [1]. The compound has the molecular formula C₉H₉NO and a molecular weight of 147.17 g·mol⁻¹ [2]. Unlike the parent benzonitrile N-oxide (mp 15 °C, highly dimerization-prone), the ortho,ortho′-dimethyl substitution pattern confers sufficient steric hindrance to retard bimolecular dimerization to the furoxan, rendering this compound isolable and handleable under ambient conditions while preserving the nitrile oxide groupʼs characteristic [3+2] cycloaddition reactivity [3].

Isolable, storable nitrile N-oxide thanks to ortho-dimethyl steric shielding
Designed for stoichiometric 1,3-dipolar cycloaddition without in-situ generation
Balanced steric profile: retards dimerization while preserving cycloaddition reactivity

Why Benzonitrile, 2,6-dimethyl-, N-oxide Cannot Be Replaced by Unsubstituted or mono-ortho-Substituted Benzonitrile N-Oxides


Aromatic nitrile N-oxides span a continuum from transient intermediates to isolable solids, and this stability gradient is governed predominantly by the degree of steric congestion at the ortho positions [1]. Unsubstituted benzonitrile N-oxide (CAS 873-67-6) dimerizes so rapidly that it is routinely generated and consumed in situ ; its low melting point (15 °C) precludes straightforward isolation and long-term storage . Introducing a single ortho substituent provides only partial stabilization, while two ortho groups confer the stability necessary for weighing, storage, and use as a stoichiometric reagent [2]. Consequently, direct substitution of the 2,6-dimethyl derivative with benzonitrile N-oxide or mono-ortho-substituted analogues in a synthetic protocol alters not only the reaction kinetics and product distribution but also the practical feasibility of the procedure. The quantitative evidence below demonstrates exactly where the 2,6-dimethyl substitution pattern produces measurable, decision-relevant differentiation.

Target Compound
Potential Substitute
Mismatch Risk
2,6-Dimethylbenzonitrile N-oxide (isolable, storable)
Unsubstituted benzonitrile N-oxide
In-situ generation only; cannot be pre-weighed or stored; kinetics and product distribution may shift
2,6-Dimethylbenzonitrile N-oxide
Mono-ortho-substituted benzonitrile N-oxide
Partial stabilization may not ensure reproducible handling; isolation not guaranteed
2,6-Dimethylbenzonitrile N-oxide
2,4,6-Trimethylbenzonitrile N-oxide (mesitonitrile oxide)
Additional methyl group may slow cycloaddition kinetics significantly; alters steric–reactivity balance

Quantitative Differentiation Evidence: Benzonitrile, 2,6-dimethyl-, N-oxide versus Closest Analogs


Dimerization Stability Classification: Isolable 2,6-Disubstituted Aryl Nitrile Oxide versus Transient Unsubstituted Benzonitrile N-Oxide

The 2,6-dimethyl substitution pattern moves benzonitrile N-oxide from the 'unstable, in-situ-only' category to the 'isolable, storable' category. Unsubstituted benzonitrile N-oxide (CAS 873-67-6) is a liquid at 15 °C that dimerizes so readily it is almost always generated and trapped in situ . In contrast, the ortho-dimethyl steric shielding in the title compound retards dimerization sufficiently to permit isolation as a stable material [1]. The broader class of 2,6-disubstituted benzonitrile N-oxides (including the 2,6-dimethyl, 2,4,6-trimethyl, and 4-chloro-2,6-dimethyl derivatives) are all recognized as 'stable nitrile N-oxides' amenable to polarographic study [2]. While the 2,4,6-trimethyl analogue (mesitonitrile oxide, CAS 2904-57-6) is also isolable (mp 113–114 °C) , the title compound uniquely offers the minimum steric bulk (two, not three, methyl groups) required for isolation, thereby retaining higher cycloaddition reactivity than the trimethyl analogue while still preventing spontaneous dimerization.

Dimerization stability
Class-level inference
2,6-diMe: isolable, storable; parent: in situ only
Supports stoichiometric reagent use
Qualitative stability gradient within 2,6-disubstituted class
Nitrile oxide stability dimerization kinetics furoxan formation

Chemoselectivity Switch in Reactions with N-Aryl-S,S-dimethylsulfimides: Dual Product Pathway Unique to 2,6-Disubstituted Benzonitrile N-Oxides

A structurally diagnostic divergence occurs upon reaction of benzonitrile N-oxides with N-aryl-S,S-dimethylsulfimides. 2,6-Unsubstituted benzonitrile oxides react exclusively via O-attack of the nitroso intermediate, yielding only 1,2,4-benzoxadiazines. In contrast, sterically-stabilized 2,6-disubstituted benzonitrile N-oxides (including the 2,6-dimethyl derivative) give a mixture of benzimidazole 3-oxides and 1,2,4-benzoxadiazines [1]. The steric hindrance of the two ortho-methyl groups prevents conjugation of the nitroso group with the C-aryl ring in the s-cis conformation, allowing the intermediate to populate both s-cis and s-trans forms, thereby opening the N-attack pathway that leads to benzimidazole 3-oxide formation [1].

Chemoselectivity switch
Head-to-head
Dual product pathway (benzimidazole 3-oxide + benzoxadiazine) vs. single pathway (unsubst.)
Enables access to benzimidazole scaffolds
Mechanistic bifurcation from steric control of nitroso intermediate
Chemoselectivity nitroso intermediate benzimidazole N-oxide steric effect on conjugation

N–O Bond Dissociation Enthalpy: Quantitative Thermochemical Benchmarking Against 2,4,6-Trimethylbenzonitrile N-Oxide

The enthalpies of combustion for the 2,4,6-trimethylbenzonitrile / 2,4,6-trimethylbenzonitrile N-oxide pair and the 2,6-dimethylbenzonitrile / 2,6-dimethylbenzonitrile pair were measured by static-bomb calorimetry, enabling derivation of the N–O bond dissociation enthalpy for each nitrile oxide [1]. For the 2,4,6-trimethylbenzonitrile N-oxide (mesitonitrile oxide), the DH(N–O) value is reported as 219.0 ± 2.8 kJ·mol⁻¹ (52.3 ± 0.7 kcal·mol⁻¹) [2]. The corresponding value for 2,6-dimethylbenzonitrile N-oxide is accessible from the same dataset (Acree et al., J. Chem. Thermodyn. 1991, 23, 31–36) via the difference between the enthalpies of formation of the N-oxide and the parent nitrile, establishing a direct thermochemical scale for the N–O bond strength in this compound class [1].

N–O bond enthalpy
Cross-study comparable
DH(N–O) accessible from combustion calorimetry vs. parent nitrile
Informs O-atom transfer capacity
Data available in primary source (Acree et al., 1991)
Bond dissociation enthalpy thermochemistry N–O bond strength oxygen atom transfer

Electronic Spectroscopic Signature: Red-Shifted Charge-Transfer Band and Quantitative Comparison with Benzonitrile and Phenylacetylene

The electronic absorption spectra of 2,6-dimethylbenzonitrile N-oxide and its derivatives were recorded in n-heptane and rigorously compared with those of benzonitrile and phenylacetylene [1]. The spectra display a characteristic strong near-UV band assigned as the ¹A₁ ← ground state transition with dominant charge-transfer (CT) character from the oxygen atom to the residual π-conjugated system [1]. The simple molecular orbital (SMO) parameters were calibrated against the experimentally observed dipole moments of benzonitrile N-oxide and its methyl derivatives [1]. These spectroscopic signatures are distinct from the parent nitrile and from phenylacetylene and can serve as a quantitative identity and purity check for procurement lot verification.

UV–Vis signature
Cross-study comparable
Strong near-UV CT band; SMO-parameterized with dipole-moment constraint
Supports lot identity verification
n-Heptane solution; distinct from benzonitrile and phenylacetylene
UV–Vis spectroscopy charge-transfer band molecular orbital analysis dipole moment

Half-Wave Reduction Potential Shift: Polarographic Differentiation of 2,6-Dimethylbenzonitrile N-Oxide from Pyridine N-Oxides and Nitrones

Aqueous and nonaqueous (DMF) polarographic studies on a series of 4-substituted 2,6-dimethylbenzonitrile N-oxides established that the first reduction wave corresponds to deoxygenation of the nitrile N-oxide group [1]. The half-wave reduction potentials (E₁/₂) of these nitrile N-oxides are positively shifted compared with those of pyridine N-oxides, particularly in aqueous solvent, reflecting the triple-bond character of the C≡N→O linkage [1]. A linear Hammett σ versus E₁/₂ correlation was obtained, and the slope is smaller than that observed for pyridine N-oxides and nitrones, providing a quantitative electronic-structure signature specific to the nitrile N-oxide class [1].

Reduction potential shift
Class-level inference
E₁/₂ positive of pyridine N-oxides; Hammett ρ smaller than nitrones
Indicates milder oxidant window
Aqueous and DMF polarography; deoxygenation wave
Polarography half-wave reduction potential deoxygenation Hammett correlation

Dimerization Kinetics Rank Order: Meta- and Para-Substituted Benzonitrile N-Oxides Follow a Hammett Relationship, but Ortho-Substituted Analogues Are Stabilized Beyond Electronic Effects

The rates of dimerization of benzonitrile N-oxide and meta- and para-substituted derivatives to diarylfurazan N-oxides were measured, yielding the rank order m-Cl > p-Cl > H > p-Me > p-OMe with a Hammett ρ = +0.86 [1]. However, this body of kinetic data explicitly pertains only to meta- and para-substituted benzonitrile N-oxides, where electronic effects dominate. For ortho-substituted analogues such as the 2,6-dimethyl derivative, steric hindrance provides an additional, dominant stabilization mechanism that cannot be captured by the electronic Hammett parameter alone. The activation entropy for dimerization of meta/para-substituted derivatives is ca. –20 e.u., characteristic of a bimolecular concerted process, and the solvent effect is modest (≤10-fold rate variation from CCl₄ to acetonitrile) [1]. For the 2,6-dimethyl derivative, the steric component further raises the kinetic barrier to dimerization beyond what electronic effects predict.

Dimerization kinetics rank
Class-level inference
m/p-subst. rank: m-Cl > p-Cl > H > p-Me > p-OMe (ρ=+0.86); ortho steric braking additive
Explains steric stabilization beyond electronic effects
Rate constants reported for meta/para series only
Dimerization kinetics Hammett equation activation entropy solvent effect

Procurement-Relevant Application Scenarios for Benzonitrile, 2,6-dimethyl-, N-oxide


Click-Chemistry Crosslinking with Predetermined Stability–Reactivity Balance

In catalyst-free polymer crosslinking via nitrile N-oxide–alkene cycloaddition, the choice of nitrile oxide determines the shelf life of the crosslinker formulation and the temperature required for activation. The 2,6-dimethylbenzonitrile N-oxide occupies a middle ground: it is sufficiently sterically shielded to resist premature dimerization (unlike unsubstituted benzonitrile N-oxide, which dimerizes within minutes and cannot be pre-formulated) [1], yet it carries only two ortho-methyl groups (rather than the three present in mesitonitrile oxide), preserving faster cycloaddition kinetics on heating [2]. This balance is especially relevant when the crosslinking temperature must be kept below the degradation threshold of a thermally sensitive substrate [2].

Divergent Synthesis of Benzimidazole N-Oxide versus Benzoxadiazine Frameworks

When reacting nitrile oxides with N-aryl-S,S-dimethylsulfimides, the presence or absence of ortho substituents determines whether the reaction yields exclusively 1,2,4-benzoxadiazines or a mixture of benzimidazole 3-oxides and benzoxadiazines [1]. Researchers targeting benzimidazole N-oxide scaffolds for medicinal chemistry or agrochemical diversification programs must therefore specify a 2,6-disubstituted benzonitrile N-oxide (such as the title compound), as the unsubstituted parent cannot access the N-attack manifold [1]. This structural bifurcation is not achievable through post-reaction modification and mandates upfront reagent selection.

Oxygen-Atom Transfer Reagent Selection Guided by N–O Bond Strength

When designing an oxygen-atom-transfer (OAT) sequence, the N–O bond dissociation enthalpy of the nitrile oxide is a critical parameter. The DH(N–O) value for 2,6-dimethylbenzonitrile N-oxide, derived from combustion calorimetry against its parent nitrile [1], can be compared directly with the DH(N–O) of 2,4,6-trimethylbenzonitrile N-oxide (219.0 ± 2.8 kJ·mol⁻¹) [2] to select the oxidant with the appropriate thermodynamic driving force for the target substrate. The absence of a para-substituent in the 2,6-dimethyl derivative also offers a vacant ring position for further functionalization, which is not available in the 2,4,6-trimethyl analogue.

Electrochemical Mediator or Redox Probe Operating in a Distinct Potential Window

The half-wave reduction potential (E₁/₂) of 2,6-dimethylbenzonitrile N-oxide is positively shifted relative to pyridine N-oxides, a consequence of the triple-bond character of the nitrile N-oxide group [1]. This property can be exploited when selecting a redox mediator for indirect electrolysis: the more positive E₁/₂ of the nitrile N-oxide class provides a complementary potential window to that of amine N-oxides or nitrones, enabling chemoselective redox catalysis in the presence of other reducible functional groups [1]. The available Hammett correlation further permits electronic tuning of E₁/₂ through para-substitution of the aryl ring [1].

Application
Selection Property
Validation Focus
Polymer crosslinking via nitrile N-oxide–alkene cycloaddition
Steric stabilization–reactivity balance
Shelf stability and activation temperature window
Benzimidazole N-oxide scaffold synthesis
Ortho-substitution-directed chemoselectivity
Product distribution (dual pathway vs. single)
Oxygen-atom-transfer reactions
N–O bond dissociation enthalpy
Thermodynamic driving force and substrate redox window
Redox mediator or electrochemical probe
Half-wave reduction potential (E₁/₂)
Potential window complementary to amine N-oxides
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